molecular formula C25H28O4 B12756906 3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether CAS No. 80853-86-7

3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether

Cat. No.: B12756906
CAS No.: 80853-86-7
M. Wt: 392.5 g/mol
InChI Key: IIPABYJRBUTBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers This compound is characterized by the presence of a phenoxybenzyl group and a methoxymethoxyphenyl group, which are linked through a methylpropyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-methoxymethoxyphenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with biological receptors, leading to modulation of cellular pathways. The methoxymethoxyphenyl group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)benzylamine hydrochloride
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
  • Phenyl isocyanate derivatives

Uniqueness

3-Phenoxybenzyl 2-(4-methoxymethoxyphenyl)-2-methylpropyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

80853-86-7

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

1-(methoxymethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C25H28O4/c1-25(2,21-12-14-22(15-13-21)28-19-26-3)18-27-17-20-8-7-11-24(16-20)29-23-9-5-4-6-10-23/h4-16H,17-19H2,1-3H3

InChI Key

IIPABYJRBUTBQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.